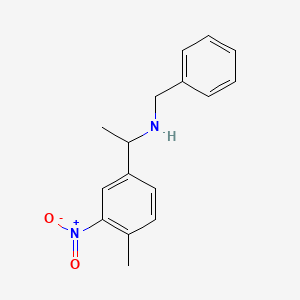
tert-Butyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyltrifluoroborate is a chemical compound with the formula (CH₃)₃CBF₃K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in organic synthesis, especially in cross-coupling reactions and as a radical precursor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with boron trifluoride etherate, followed by the addition of potassium fluoride. This method yields potassium this compound as a stable, crystalline solid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The use of non-hygroscopic reagents and stable intermediates ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds.
Radical Reactions: It serves as a radical precursor in photoredox-catalyzed reactions, enabling the formation of complex organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for cross-coupling reactions, and various oxidants and photocatalysts for radical reactions. Typical conditions involve mild temperatures and the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. In cross-coupling reactions, the products are often biaryl compounds, while radical reactions can yield a wide range of complex organic structures .
Applications De Recherche Scientifique
tert-Butyltrifluoroborate has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which tert-butyltrifluoroborate exerts its effects varies depending on the reaction. In cross-coupling reactions, it acts as a boron source, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. In radical reactions, it generates alkyl radicals through single-electron transfer processes, which then participate in various organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyltrifluoroborate include:
- Methyltrifluoroborate
- Ethyltrifluoroborate
- Phenyltrifluoroborate
Uniqueness
This compound is unique due to its stability and ease of handling compared to other organoboron compounds. Its non-hygroscopic nature and high thermal stability make it an attractive choice for various synthetic applications. Additionally, its ability to participate in both cross-coupling and radical reactions sets it apart from many other trifluoroborate compounds .
Propriétés
Formule moléculaire |
C4H9BF3- |
|---|---|
Poids moléculaire |
124.92 g/mol |
Nom IUPAC |
tert-butyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H9BF3/c1-4(2,3)5(6,7)8/h1-3H3/q-1 |
Clé InChI |
GIUAGEWCTPWNRG-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(C)(C)C)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Fluoro-3-azaspiro[5.5]undecane](/img/structure/B15227465.png)

![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)
![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)



![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)

![2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)




